molecular formula C7H7ClN2O3 B1457242 4-Chloro-2-methoxy-6-nitroaniline CAS No. 859877-49-9

4-Chloro-2-methoxy-6-nitroaniline

Cat. No. B1457242
M. Wt: 202.59 g/mol
InChI Key: MQNYHIKKJRBLTG-UHFFFAOYSA-N
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Description

“4-Chloro-2-methoxy-6-nitroaniline” is an organic compound that has been studied for its potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . It is also used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds .


Molecular Structure Analysis

The “4-Chloro-2-methoxy-6-nitroaniline” molecule has a monoclinic structure with a Pc space group, as recognized by single-crystal XRD analysis . The molecule contains both intra- and intermolecular strong hydrogen bonding interactions .


Chemical Reactions Analysis

The “4-Chloro-2-methoxy-6-nitroaniline” molecule is part of a class of organic materials with donor–acceptor π conjugation having nonlinear optical (NLO) properties . These properties are important in the design of devices in communication technologies .


Physical And Chemical Properties Analysis

The “4-Chloro-2-methoxy-6-nitroaniline” molecule is thermally stable up to 115 °C . It has a molecular weight of 202.6 and a density of 1.5±0.1 g/cm3 . It is a pale-yellow to orange to yellow-brown solid .

Scientific Research Applications

Synthesis and Production

  • 4-Chloro-2-methoxy-6-nitroaniline (CMNA) has been used in the synthesis of various compounds. For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized using CMNA through steps including cyclization, nitration, and chlorination. This synthesis is noteworthy for its simplicity, mild conditions, and high yield, making it suitable for large-scale studies (Zhao, Lei, & Guo, 2017).

Environmental Biodegradation

  • CMNA, known for its use in dye and pharmaceutical manufacture, has been identified as a substance with poor biodegradability. Research has shown that certain strains of bacteria, like Rhodococcus sp., can biodegrade CMNA under aerobic conditions, utilizing it as a carbon, nitrogen, and energy source. This degradation leads to the breakdown of CMNA into less harmful substances (Khan, Pal, Vikram, & Cameotra, 2013).

Photocatalysis

  • CMNA has also been studied in photocatalysis. In one study, novel photocatalysts were created for the degradation of a mixture containing CMNA under specific light irradiation. This research is significant for environmental remediation, especially in water treatment processes where CMNA is a pollutant (Jafari & Nezamzadeh-Ejhieh, 2017).

Mutagenic Studies

  • CMNA and its derivatives have been studied for their mutagenic properties. In one study, 4-chloro-6-methoxyindole, a CMNA constituent, was shown to form potent mutagens when nitrosated. These studies help in understanding the mutagenic and possibly carcinogenic risks associated with CMNA and its derivatives (Brown, Nguyen, Taghizadeh, Wishnok, & Tannenbaum, 1992).

Chemical Reactivity and Synthesis

  • The chemical reactivity of CMNA has been explored in various synthetic processes. For example, CMNA was used in a reaction to produce aminodehalogenation products, contributing to the development of new chemical compounds and materials (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).

Safety And Hazards

The “4-Chloro-2-methoxy-6-nitroaniline” molecule is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The “4-Chloro-2-methoxy-6-nitroaniline” molecule has potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . It is also used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds , indicating its potential for future research and development in these areas.

properties

IUPAC Name

4-chloro-2-methoxy-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNYHIKKJRBLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxy-6-nitroaniline

Synthesis routes and methods

Procedure details

To a solution of the title compound of Example 21, Step A (26.6 mmol, 4.5 g) in MeCN (30 mL) at 60° C. was added N-chlorosuccinimide (29 mmol, 3.9 g). The solution was brought to reflux for 2 h and allowed to stand at ambient temperature for 16 h. The reaction mixture was partitioned between CH2Cl2 and saturated NaHCO3. The organic phase was washed with brine, dried with Na2SO4, and concentrated in vacuo to afford the product as a brown solid. LC-MS (ESI, Method B): 2.14 min, m/z 203.11 (M+1).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Drinkwater, H Vu, KM Lovell, KR Criscione… - Biochemical …, 2010 - portlandpress.com
… Reduction [26] of 4-chloro-2-methoxy-6-nitroaniline [27] (compound 19) was performed by dissolving compound 19 (0.30 g, 1.8 mmol) in methanol (40 ml) and adding 30 mg of 10% …
Number of citations: 51 portlandpress.com

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